
2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide is a complex organic compound with the molecular formula C14H14N2O4. This compound is known for its unique structural features, which include a hydroxyl group, a methoxy group, and a nitro group attached to a benzamide core. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene ring followed by the introduction of a hydroxyl group. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymatic reactions crucial for cellular processes, making it a valuable tool in biochemical research.
相似化合物的比较
- 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
Uniqueness: 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where selective inhibition or specific chemical transformations are required.
属性
CAS 编号 |
55419-21-1 |
|---|---|
分子式 |
C15H14N2O5 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-9-3-6-13(18)11(7-9)15(19)16-12-5-4-10(17(20)21)8-14(12)22-2/h3-8,18H,1-2H3,(H,16,19) |
InChI 键 |
BDYVHSXKKUFUSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

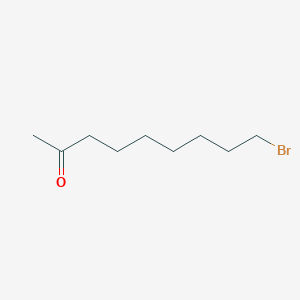
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

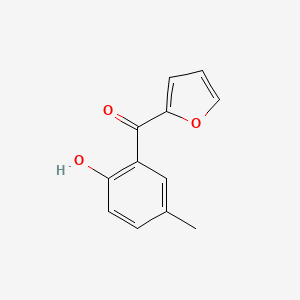

![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
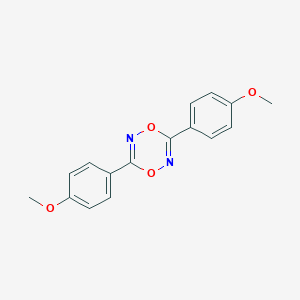
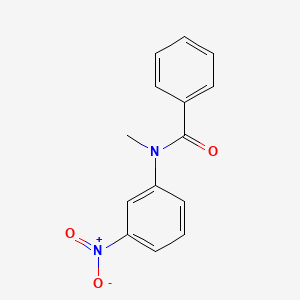
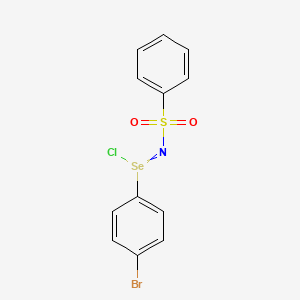
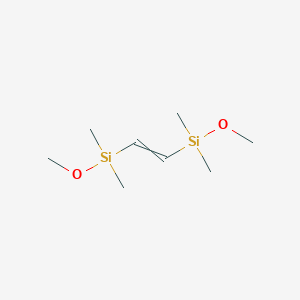
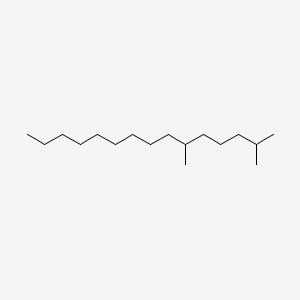
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
